2-Methylbenzofuran-3-carbaldehyde
Overview
Description
2-Methylbenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.17 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Methylbenzofuran-3-carbaldehyde is represented by the InChI code1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
. The SMILES string representation is Cc1oc2ccccc2c1C=O
. Physical And Chemical Properties Analysis
2-Methylbenzofuran-3-carbaldehyde is a solid at room temperature . It has a melting point of 79 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Derivatives
2-Methylbenzofuran-3-carbaldehyde has been utilized in various chemical syntheses. For instance, it is used in the synthesis of isomeric dibenzofuran carboxaldehydes and related derivatives. These compounds have been synthesized for their potential application in forming novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation (Yempala & Cassels, 2017).
Non-linear Optic Applications
2-Methylbenzofuran-3-carbaldehyde derivatives have been explored for non-linear optic applications. For example, novel push-pull benzothiazole derivatives with reverse polarity were synthesized starting from related compounds, showcasing potential in non-linear optical properties (Hrobárik, Sigmundová, & Zahradník, 2004).
Photocatalytic Applications
In green chemistry, derivatives of 2-Methylbenzofuran-3-carbaldehyde, such as furan-2-carbaldehydes, have been used as C1 building blocks for the synthesis of bioactive compounds. These are utilized in ligand-free photocatalytic C–C bond cleavage, highlighting an efficient and environmentally friendly approach (Yu et al., 2018).
Synthesis of Bioactive Compounds
2-Methylbenzofuran-3-carbaldehyde is involved in the synthesis of various bioactive compounds. One application includes the synthesis of dihydrocarbazoles, which are used in medicinal chemistry for their potential biological properties (Gu et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for 2-Methylbenzofuran-3-carbaldehyde are not mentioned in the search results, benzofuran compounds in general have attracted attention due to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
2-methyl-1-benzofuran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCYILGZMAMAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344107 | |
Record name | 2-Methylbenzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzofuran-3-carbaldehyde | |
CAS RN |
55581-61-8 | |
Record name | 2-Methylbenzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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